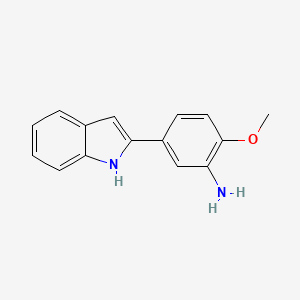

5-(1H-indol-2-yl)-2-methoxy-phenylamine

描述

5-(1H-Indol-2-yl)-2-methoxy-phenylamine is an aromatic amine derivative featuring an indole core substituted at the 2-position with a methoxy-phenyl group. Indole-based compounds are widely studied for their pharmacological relevance, including antimicrobial, anti-inflammatory, and receptor-binding activities . The methoxy group at the phenylamine position likely enhances solubility and influences electronic effects, which can modulate bioactivity and binding affinity .

属性

分子式 |

C15H14N2O |

|---|---|

分子量 |

238.28 g/mol |

IUPAC 名称 |

5-(1H-indol-2-yl)-2-methoxyaniline |

InChI |

InChI=1S/C15H14N2O/c1-18-15-7-6-11(8-12(15)16)14-9-10-4-2-3-5-13(10)17-14/h2-9,17H,16H2,1H3 |

InChI 键 |

JURQYMNAFNSANL-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)N |

产品来源 |

United States |

相似化合物的比较

Table 2: Bioactivity Comparison

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(1H-indol-2-yl)-2-methoxy-phenylamine and its derivatives?

- Methodology : The compound and its derivatives are synthesized via condensation reactions involving formylindole intermediates. For example:

- Route 1 : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-one under reflux in acetic acid (3–5 hours) .

- Route 2 : Using chloroacetic acid, sodium acetate, and thiourea derivatives in acetic acid under reflux .

- Route 3 : Condensation of 5-methyl-1,2-phenylenediamine with aldehydes in DMF using Na₂S₂O₅ as a catalyst .

- Key Considerations : Optimize reaction time, solvent polarity, and catalyst loading to improve yields (typically 60–85%).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Analytical Workflow :

- NMR/MS : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for indole protons) and high-resolution mass spectrometry (HRMS) .

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., R factor = 0.046 for a related indole derivative) .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons at δ 6.8–7.9 ppm | |

| X-ray | Dihedral angle: 8.5° between indole rings |

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

- Mechanistic Insights :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) at the 5-position enhance binding affinity to serotonin receptors, while methoxy groups improve solubility .

- Docking Studies : Molecular docking reveals hydrogen bonding with Glu236 and π-π stacking in the active site of monoamine oxidases .

- Experimental Design : Compare IC₅₀ values of derivatives using enzyme inhibition assays (e.g., MAO-A/MAO-B selectivity ratios).

Q. What analytical strategies resolve data discrepancies in synthesis yields across studies?

- Case Study :

- Contradiction : reports 85% yield using acetic acid reflux, while achieves 65% with Na₂S₂O₅ in DMF.

- Resolution : Variability arises from solvent polarity (acetic acid vs. DMF) and catalyst efficiency. Kinetic studies suggest Na₂S₂O₅ accelerates imine formation but increases side reactions.

- Recommendation : Use in situ FTIR to monitor intermediate stability and optimize reaction quenching.

Q. What computational models predict the reactivity of this compound?

- Methods :

- DFT Calculations : Evaluate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV) to predict electrophilic attack sites .

- MD Simulations : Simulate solvation effects in aqueous/DMSO mixtures to guide solvent selection for reactions .

- Validation : Compare predicted vs. experimental reaction rates (RMSE < 10%).

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for derivatives?

- Hypothesis : Polymorphism or residual solvents (e.g., acetic acid) may alter thermal properties.

- Resolution : Perform DSC-TGA to distinguish between polymorphs and solvent content. For example, a derivative in shows a sharp melting endotherm at 215°C after recrystallization from ethanol .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。